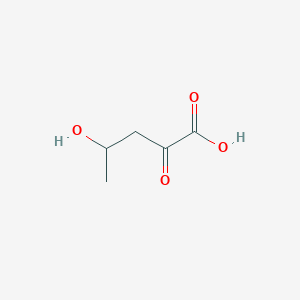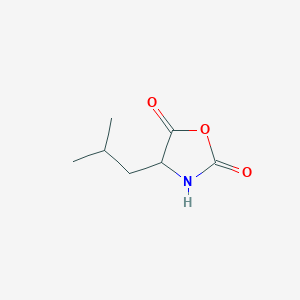
2,5-Dichloropyrimidin
Übersicht
Beschreibung
2,5-Dichloropyrimidine is an organic compound with the molecular formula C4H2Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the pyrimidine ring. This compound is a white to off-white crystalline solid and is known for its applications in various chemical processes .
Wissenschaftliche Forschungsanwendungen
2,5-Dichloropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and as a precursor for the synthesis of biologically active molecules.
Medicine: 2,5-Dichloropyrimidine derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities
Industry: It is employed in the production of agrochemicals, pharmaceuticals, and dyes.
Wirkmechanismus
Target of Action
It’s known that halogenated pyrimidines are generally used as starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Mode of Action
2,5-Dichloropyrimidine is a halogenated pyrimidine and is often used in the synthesis of other compounds. It undergoes nucleophilic aromatic substitution reactions . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Biochemical Pathways
It’s known that pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Result of Action
It’s known that halogenated pyrimidines are often used as building blocks in the synthesis of various pharmaceuticals .
Action Environment
The action, efficacy, and stability of 2,5-Dichloropyrimidine can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and solvent) can affect the outcome of the reactions it participates in .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidines, the class of compounds to which 2,5-Dichloropyrimidine belongs, play a crucial role in biochemical reactions They are involved in the synthesis of DNA, RNA, and proteins, and interact with various enzymes and proteins
Molecular Mechanism
It is known that pyrimidines can bind to biomolecules and influence enzyme activity and gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dichloropyrimidine can be synthesized through several methods. One common approach involves the chlorination of pyrimidine derivatives. For instance, 2-hydroxypyrimidine hydrochloride can be treated with aqueous chlorine solution, followed by reaction with phosphoryl chloride in the presence of N,N-dimethylaniline to yield 2,5-dichloropyrimidine .
Industrial Production Methods: In industrial settings, the production of 2,5-dichloropyrimidine often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or sublimation techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichloropyrimidine undergoes various chemical reactions, including nucleophilic substitution, cross-coupling, and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Cross-Coupling Reactions: These reactions are facilitated by palladium catalysts and involve the coupling of 2,5-dichloropyrimidine with arylboronic acids.
Reduction Reactions: Reduction of 2,5-dichloropyrimidine can be achieved using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with amines yields aminopyrimidine derivatives, while cross-coupling reactions produce biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloropyrimidine: Similar to 2,5-dichloropyrimidine but with chlorine atoms at the 2nd and 4th positions.
2,6-Dichloropyrimidine: Chlorine atoms are located at the 2nd and 6th positions.
2,5-Dichloropyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2,5-Dichloropyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
IUPAC Name |
2,5-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAHXLRNZJPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343575 | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-67-0 | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-dichloropyrimidine act as a covalent inhibitor, and what makes it unique?
A1: 2,5-Dichloropyrimidine exhibits its inhibitory action through a nucleophilic aromatic substitution (SNAr) reaction with cysteine residues present in the active site of target proteins. [] This covalent binding mechanism differentiates it from many other inhibitors that bind reversibly. Specifically, research on the kinase MSK1 revealed that 2,5-dichloropyrimidine derivatives target the cysteine residue Cys440 within the C-terminal kinase domain (CTKD). [] This covalent interaction leads to irreversible inhibition of the enzyme, offering potential for long-lasting pharmacological effects.
Q2: What is known about the structure of 2,5-dichloropyrimidine and how it influences its reactivity?
A2: Gas-phase electron diffraction (GED) combined with ab initio calculations has provided detailed insights into the molecular structure of 2,5-dichloropyrimidine. [] This data revealed key bond lengths and angles, such as the C(4)−C(5) bond length of 139.3(11) pm and the N(1)−C(6) bond length of 133.2(4) pm. [] The presence of two chlorine atoms, each adjacent to a nitrogen atom in the pyrimidine ring, significantly influences the molecule's reactivity. These chlorine atoms act as leaving groups, making the C2 and C5 positions susceptible to nucleophilic attack, a feature exploited in various cross-coupling reactions. []
Q3: Can you elaborate on the regioselectivity observed in cross-coupling reactions involving 2,5-dichloropyrimidine?
A3: Interestingly, the regioselectivity in palladium-catalyzed cross-coupling reactions involving 2,5-dichloropyrimidine is highly dependent on the reaction conditions and the choice of catalyst system. [] While conventionally, halides adjacent to nitrogen are expected to be more reactive, the use of a sterically hindered N-heterocyclic carbene ligand promotes selective coupling at the C4 position with high selectivity (∼10:1) over the C2 position. [] This remarkable selectivity control allows for the synthesis of previously inaccessible C4-substituted pyrimidines. Furthermore, "Jeffery" conditions, which are ligand-free, have been shown to enhance C4 selectivity in Suzuki coupling reactions, surpassing 99:1 selectivity. [] This finding further broadens the synthetic utility of 2,5-dichloropyrimidine as a starting material for diversely substituted pyrimidine derivatives.
Q4: How can 2,5-dichloropyrimidine be used in the development of radiolabeled compounds for biological studies?
A4: The synthesis of [2-14C]2,5-dichloropyrimidine represents a significant advancement in the development of radiolabeled compounds for various biological applications. [] This radiolabeled analogue is synthesized from [14C]urea through a five-step process involving a boronic acid intermediate. [] The availability of [2-14C]2,5-dichloropyrimidine with high specific activity (226.0 μCi/mg) and radiochemical purity (95.8%) allows for its incorporation into biologically active molecules. [] These radiolabeled molecules are invaluable tools for investigating hepatocyte transport mechanisms, analyzing protein covalent binding interactions, and conducting comprehensive metabolic profiling studies.
Q5: What are the advantages of utilizing flow and microwave chemistry in the synthesis of 2,5-dichloropyrimidine derivatives?
A5: Flow and microwave chemistry have emerged as powerful techniques, offering distinct advantages in the synthesis of complex molecules, including 2,5-dichloropyrimidine derivatives. [] For instance, these techniques have proven particularly useful in the preparation of protein kinase inhibitors CTx-0152960 and CTx-0294885. [] Notably, the application of flow chemistry streamlined the synthesis by circumventing the need for protecting groups, leading to greater efficiency. [] Additionally, microwave-assisted coupling reactions significantly reduced reaction times and enhanced overall yields. [] This integrated flow and microwave approach exemplifies a greener and more sustainable approach to synthesizing pharmaceutically relevant compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















